molecular formula C10H12ClNO2 B178078 Ethyl 2-(chloromethyl)-5-methylnicotinate CAS No. 124796-97-0

Ethyl 2-(chloromethyl)-5-methylnicotinate

Cat. No.: B178078
CAS No.: 124796-97-0
M. Wt: 213.66 g/mol
InChI Key: QFBRIFBWBLEBMM-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a chloromethyl group attached to the second carbon of the nicotinate ring and a methyl group attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chloromethyl)-5-methylnicotinate typically involves the chloromethylation of 5-methylnicotinic acid. The process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is conducted under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phase-transfer catalysis to enhance the reaction rate and yield. The process involves the use of a quaternary ammonium salt as a phase-transfer catalyst to facilitate the transfer of the chloromethylating agent into the organic phase where the reaction occurs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(chloromethyl)-5-methylnicotinate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted nicotinates.

    Oxidation: Formation of nicotinic acid derivatives.

    Reduction: Formation of nicotinic alcohol derivatives.

Scientific Research Applications

Ethyl 2-(chloromethyl)-5-methylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems as a precursor to bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(chloromethyl)-5-methylnicotinate involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways and the inhibition of enzyme activity.

Comparison with Similar Compounds

    Ethyl nicotinate: Lacks the chloromethyl and methyl groups, making it less reactive in nucleophilic substitution reactions.

    Methyl 2-(chloromethyl)-5-methylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

    2-(Chloromethyl)-5-methylnicotinic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties and reactivity.

Properties

IUPAC Name

ethyl 2-(chloromethyl)-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-4-7(2)6-12-9(8)5-11/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBRIFBWBLEBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As shown in step 11-ii of Scheme 11, Compound 2035 (354 mg, 1.98 mmol) and 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione (689 mg, 2.96 mmol) were combined in DCM (1.8 mL). After stirring 18 hours at room temperature, the mixture was diluted with 20 mLs each of saturated sodium carbonate and dichloromethane. The organics were separated, washed with saturated sodium carbonate, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give ethyl 2-(chloromethyl)-5-methylnicotinate (Compound 2036, 465 mg) as a pale yellow oil: ESMS (M+1) 213.86.
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
689 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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